tert-Butyl 3-hydroxycyclopentanecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCJHERERQKJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
structure of tert-butyl 3-hydroxycyclopentanecarboxylate C10H18O3
The following technical guide details the structural properties, synthesis, and application of tert-butyl 3-hydroxycyclopentanecarboxylate (
Executive Summary & Structural Architecture
tert-Butyl 3-hydroxycyclopentanecarboxylate is a bifunctional alicyclic building block characterized by a five-membered ring bearing a secondary alcohol at position 3 and a bulky tert-butyl ester at position 1. Its utility lies in its orthogonal reactivity : the tert-butyl ester provides acid-labile protection, while the hydroxyl group remains available for modification (e.g., mesylation, Mitsunobu inversion, or oxidation).
Stereochemical Complexity
Unlike 1,4-disubstituted cyclohexanes, the stereochemistry of 1,3-disubstituted cyclopentanes is governed by the "envelope" conformation.
-
Chiral Centers: C1 and C3.
-
Isomer Count: 4 stereoisomers (2 diastereomeric pairs of enantiomers).
-
Cis-configuration: The carboxylate and hydroxyl groups reside on the same face. In 1,3-systems, the cis isomer often adopts a pseudo-diequatorial conformation, making it thermodynamically more stable than the trans isomer.
-
Trans-configuration: The groups reside on opposite faces.
-
Note on Chirality: Unlike 1,3-dihydroxycyclopentane (which has a meso form), the substituents here are distinct (
Graphviz Visualization: Stereochemical Relationships
The following diagram maps the stereochemical relationships derived from the reduction of the parent ketone.
Figure 1: Stereochemical divergence during the synthesis of 3-hydroxycyclopentanecarboxylates.
Synthetic Pathways & Causality
The synthesis typically proceeds via the reduction of tert-butyl 3-oxocyclopentanecarboxylate . The choice of reducing agent dictates the diastereomeric ratio (dr).
Route A: Sodium Borohydride Reduction (Standard)
-
Reagent:
in at . -
Mechanism: Hydride attack occurs from the less hindered face. However, due to the flexibility of the cyclopentane ring, selectivity is often low (typically 2:1 to 4:1 favoring cis).
-
Causality: Methanol is chosen to solvate the borohydride, enhancing rate, but low temperature is strictly maintained to prevent transesterification (though tert-butyl esters are resistant to methoxide attack compared to methyl esters).
Route B: Stereoselective Bulky Hydride Reduction
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Mechanism: The massive steric bulk of the Selectride reagent forces attack almost exclusively from the face opposite the carboxylate group.
-
Outcome: High diastereoselectivity favoring the cis isomer (pseudo-equatorial attack).
Route C: Kinetic Resolution (Enzymatic)
For drug development requiring high enantiomeric excess (ee), chemical reduction is insufficient.
-
Protocol: Lipase-catalyzed acetylation.
-
System: Candida antarctica Lipase B (CAL-B) + Vinyl Acetate.
-
Logic: The enzyme preferentially acetylates one enantiomer of the alcohol, allowing separation of the unreacted alcohol (Enantiomer A) from the acetylated product (Enantiomer B) via silica chromatography.
Experimental Protocol: Self-Validating System
Objective: Synthesis of racemic cis/trans-tert-butyl 3-hydroxycyclopentanecarboxylate via
Materials
-
tert-Butyl 3-oxocyclopentanecarboxylate (
) -
Sodium Borohydride (
, - stoichiometric, usually used) -
Methanol (Anhydrous)
-
Saturated
solution
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale (Why?) | Validation Check |
| 1 | Dissolve ketone in | Low temp prevents side reactions and improves stereocontrol. | Internal temp probe |
| 2 | Add | Exothermic | Bubbling observed; temp stable. |
| 3 | Stir at | Ensures complete consumption of the sterically hindered ketone. | TLC: Stain with |
| 4 | Quench with sat. | Destroys excess hydride; buffers pH to prevent ester hydrolysis. | Cessation of bubbling. |
| 5 | Extract with | Standard organic workup. | Phase separation clear. |
| 6 | Concentrate in vacuo. | Removal of solvent.[1][2] | Viscous oil obtained. |
Purification & Separation
The cis and trans isomers are separable by flash column chromatography (Silica gel, Hexanes:EtOAc gradient 8:1 to 2:1).
-
Observation: The cis isomer (intramolecular H-bonding possible) typically elutes after the trans isomer in polar systems, or shows distinct
differences depending on the exact mobile phase.
Spectroscopic Characterization (Data Table)
Reliable identification requires NMR analysis. The tert-butyl group provides a diagnostic singlet.
| Feature | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ester Alkyl | Singlet (s) | 9H | ||
| Carbinol | Multiplet (m) | 1H | ||
| Methine | Multiplet (m) | 1H | ||
| Ring Methylene | Multiplet series | 6H | ||
| Hydroxyl | Broad singlet | 1H |
IR Spectrum:
-
Broad band
( stretch). -
Strong band
( ester stretch).
Reactivity Profile & Applications
Orthogonal Protection Strategy
This molecule is critical in peptide synthesis because the tert-butyl ester is stable to base (saponification conditions) and hydrogenolysis, but cleavable by acid (
-
Scenario: You can attach a side chain to the 3-hydroxyl group (e.g., via an ether linkage), then deprotect the ester with
to couple the free acid to an amine.
Cispentacin Analogs
The cis-amino acid analog (Cispentacin) is a potent antifungal agent. tert-Butyl 3-hydroxycyclopentanecarboxylate serves as a precursor where the hydroxyl is converted to an azide (via Mitsunobu) and reduced to the amine with retention of configuration (double inversion) or other stereochemical manipulations.
Workflow Visualization
Figure 2: Functionalization pathways for drug discovery applications.
References
-
Davies, S. G., et al. (2008). "Parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for the asymmetric synthesis of 3-oxy-substituted cispentacin and transpentacin derivatives." Organic & Biomolecular Chemistry.
-
PubChem. (n.d.).[3] "tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (Related Structure Data)." National Library of Medicine.
-
Sigma-Aldrich. (n.d.). "tert-Butyl 3-hydroxycyclopentanecarboxylate derivatives (Product Specifications)."
-
Momose, T., et al. (2004). "Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates." Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]
- 3. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 3-Hydroxycyclopentanecarboxylic Acid tert-Butyl Ester
The following technical guide provides an in-depth analysis of 3-hydroxycyclopentanecarboxylic acid tert-butyl ester , a critical chiral building block in medicinal chemistry.
Strategic Applications, Synthesis, and Stereochemical Control[1]
Executive Summary
3-Hydroxycyclopentanecarboxylic acid tert-butyl ester (CAS 123258-59-3 ) is a bifunctional aliphatic scaffold widely utilized in fragment-based drug discovery (FBDD). Characterized by a cyclopentane ring bearing both a hydroxyl group and a bulky tert-butyl ester, this molecule serves as a versatile "chiral spacer." The tert-butyl group provides steric bulk and acid-labile protection, while the hydroxyl group offers a vector for further functionalization or pharmacophore attachment.
This guide details the nomenclature, synthetic accessibility, and stereochemical considerations required to deploy this building block effectively in high-affinity ligand design.
Nomenclature & Synonyms
Precise identification is critical due to the existence of multiple stereoisomers (cis/trans diastereomers and enantiomers). The generic CAS refers to the unspecified stereochemistry, while specific isomers may have distinct identifiers or be referred to by their IUPAC descriptors.
Table 1: Chemical Identifiers and Synonyms[2][3][4]
| Identifier Type | Value / Description |
| Primary CAS | 123258-59-3 (General/Racemic) |
| Precursor CAS | 174195-95-0 (tert-Butyl 3-oxocyclopentanecarboxylate) |
| Parent Acid CAS | 101080-22-2 (3-Hydroxycyclopentanecarboxylic acid) |
| IUPAC Name | tert-butyl 3-hydroxycyclopentane-1-carboxylate |
| Common Synonyms | 3-Hydroxycyclopentanecarboxylic acid t-butyl ester; t-Butyl 3-hydroxycyclopentanoate |
| SMILES | CC(C)(C)OC(=O)C1CC(O)CC1 |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
Stereochemical Lexicon
-
Cis-isomer: Substituents on the same face (e.g., (1R,3S) or (1S,3R) relative configuration).
-
Trans-isomer: Substituents on opposite faces (e.g., (1R,3R) or (1S,3S) relative configuration).
-
Note: In commercial catalogs, "cis" often implies the racemate of the cis-diastereomer unless a specific optical rotation is noted.
Structural Significance & Design Logic
The cyclopentane core offers a semi-rigid scaffold that restricts the conformational freedom of attached pharmacophores, potentially reducing the entropic penalty of binding to a protein target.
Conformational Locking
Unlike flexible alkyl chains, the cyclopentane ring forces substituents into specific vectors. The tert-butyl ester adds significant lipophilicity and steric bulk, often used to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases) or to protect the carboxylic acid during intermediate steps.
Diagram 1: Stereochemical Relationships
The following diagram illustrates the relationship between the keto-precursor and the resulting hydroxy-isomers.
Caption: Divergent stereochemical outcomes upon reduction of the 3-oxocyclopentanecarboxylate precursor.
Synthetic Pathways & Experimental Protocols
The most robust route to 123258-59-3 avoids direct esterification of the hydroxy-acid (which can lead to oligomerization) by utilizing the keto-acid intermediate.
Workflow Overview
-
Protection: Conversion of 3-oxocyclopentanecarboxylic acid to its tert-butyl ester.
-
Reduction: Stereoselective reduction of the ketone to the alcohol.
Detailed Protocol: Two-Step Synthesis
Step 1: Synthesis of tert-Butyl 3-oxocyclopentanecarboxylate[1][2]
-
Reagents: 3-Oxocyclopentanecarboxylic acid (CAS 98-78-2), Di-tert-butyl dicarbonate (Boc₂O), DMAP, tert-Butanol.
-
Mechanism: DMAP-catalyzed nucleophilic acyl substitution.
Procedure:
-
Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous tert-butanol (or DCM/t-BuOH mixture).
-
Add Boc₂O (2.0 eq) and DMAP (0.3 eq).
-
Stir at room temperature for 12–18 hours. Evolution of CO₂ gas indicates reaction progress.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Silica gel chromatography (Petroleum Ether/EtOAc) yields the keto-ester (CAS 174195-95-0) as a pale oil.
Step 2: Reduction to tert-Butyl 3-hydroxycyclopentanecarboxylate
-
Reagents: Sodium Borohydride (NaBH₄), Methanol.
-
Selectivity: NaBH₄ typically yields a mixture of cis/trans isomers (often favoring trans due to hydride attack from the less hindered face away from the ester, though temperature dependent).
Procedure:
-
Dissolve the keto-ester (from Step 1) in MeOH at 0°C.
-
Add NaBH₄ (0.5–1.0 eq) portion-wise to control hydrogen evolution.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Isolation: The cis and trans isomers can often be separated by careful column chromatography or preparative HPLC.
Diagram 2: Synthetic Workflow
Caption: Step-wise chemical synthesis from the commercially available keto-acid.
Analytical Characterization
Validation of the synthesized ester requires confirming the integrity of the tert-butyl group and the reduction of the ketone.
Expected NMR Signals (CDCl₃)
-
¹H NMR:
-
δ ~1.45 ppm (s, 9H): Characteristic strong singlet for the tert-butyl group.
-
δ ~4.3–4.5 ppm (m, 1H): Methine proton at C3 (CH-OH). Shift varies between cis/trans.
-
δ ~2.6–3.0 ppm (m, 1H): Methine proton at C1 (CH-COOtBu).
-
δ ~1.6–2.2 ppm (m, 6H): Ring methylene protons (complex multiplets).
-
-
IR Spectroscopy:
-
~1730 cm⁻¹: Ester carbonyl stretch (C=O).
-
~3400 cm⁻¹: Broad hydroxyl stretch (O-H).
-
Absence of ~1715 cm⁻¹ (Ketone): Confirms reduction of the precursor.
-
Applications in Drug Development[6]
-
Bioisosterism: The 3-hydroxycyclopentane ring acts as a non-planar bioisostere for phenyl or proline rings, improving solubility and metabolic stability (sp³ character).
-
Fragment Linking: The orthogonal reactivity (alcohol vs. protected acid) allows the molecule to serve as a linker. The alcohol can be converted to a leaving group (mesylate/tosylate) for nucleophilic substitution or engaged in Mitsunobu reactions to invert stereochemistry.
-
Pro-drug Design: The tert-butyl ester is generally stable to plasma esterases but cleavable under acidic conditions (e.g., in the lysosome or via specific metabolic oxidation), serving as a potential pro-drug moiety or simply as a robust protecting group during synthesis.
References
-
Matrix Scientific. (n.d.). Product Data: tert-Butyl 3-hydroxycyclopentanecarboxylate (CAS 123258-59-3).[3][4][5] Retrieved from
-
GuideChem. (2025). tert-butyl 3-oxocyclopentanecarboxylate CAS 174195-95-0.[6][1][2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15153193, 3-Hydroxycyclopentanecarboxylic acid. Retrieved from
-
Google Patents. (2019). WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections. (Describes synthesis of the keto-ester intermediate). Retrieved from
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solubility of tert-butyl 3-hydroxycyclopentanecarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-Butyl 3-Hydroxycyclopentanecarboxylate in Organic Solvents
Introduction
Tert-butyl 3-hydroxycyclopentanecarboxylate is a chiral building block of significant interest in the synthesis of various pharmaceutical compounds and complex organic molecules. Its molecular structure, featuring a polar hydroxyl group, a moderately polar ester functional group, and a non-polar cyclopentane ring, imparts a nuanced solubility profile that is critical for its application in organic synthesis, purification, and formulation. Understanding the solubility of this compound in different organic solvents is paramount for researchers and drug development professionals to ensure optimal reaction conditions, efficient purification processes, and successful formulation of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of tert-butyl 3-hydroxycyclopentanecarboxylate. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict, measure, and interpret the solubility of this key chemical intermediate.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle that "like dissolves like".[1] This means that a solute will be most soluble in a solvent that has similar intermolecular forces. The structure of tert-butyl 3-hydroxycyclopentanecarboxylate suggests a balance of polar and non-polar characteristics, making its solubility highly dependent on the chosen solvent.
The Role of Solvent Polarity
A solvent's polarity is a crucial factor in its ability to dissolve a given solute.[2] Polar solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, on the other hand, have small or no dipole moments and are better suited for dissolving non-polar solutes through van der Waals forces.
The polarity index is a useful empirical measure of a solvent's relative polarity.[3][4][5] A higher polarity index indicates a more polar solvent.
Table 1: Polarity Index of Common Organic Solvents [3][4][5]
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane (DCM) | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Chloroform | 4.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Acetonitrile | 5.8 |
| Dimethylformamide (DMF) | 6.4 |
| Dimethyl Sulfoxide (DMSO) | 7.2 |
| Water | 10.2 |
Hansen Solubility Parameters (HSP)
For a more sophisticated prediction of solubility, the Hansen Solubility Parameters (HSP) provide a more detailed model.[1][6][7] The HSP model breaks down the total Hildebrand solubility parameter into three components:
-
δD (Dispersion forces): Energy from van der Waals forces.
-
δP (Polar forces): Energy from dipolar intermolecular forces.
-
δH (Hydrogen bonding forces): Energy from hydrogen bonds.
The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent.[1][7] A smaller difference between the HSP of the solute and the solvent indicates a higher likelihood of dissolution.
Predicted Solubility Profile of tert-Butyl 3-Hydroxycyclopentanecarboxylate
Based on its chemical structure, a qualitative solubility profile for tert-butyl 3-hydroxycyclopentanecarboxylate can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the ester group.
-
Moderate Solubility: Likely in less polar solvents like dichloromethane (DCM) and chloroform.
-
Low Solubility: Expected in non-polar solvents such as hexane and cyclohexane, which lack the ability to form strong interactions with the polar functional groups of the molecule.
Experimental Determination of Solubility
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility, which is the equilibrium concentration of a solute in a solvent at a given temperature.[8][9][10]
-
Preparation: Add an excess amount of tert-butyl 3-hydroxycyclopentanecarboxylate to a known volume of the selected organic solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.[9]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours of continuous shaking or stirring.[8][9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility.
Kinetic Solubility: High-Throughput Nephelometry
Kinetic solubility is a measure of how much of a compound, typically dissolved in a stock solution like DMSO, can be added to an aqueous or organic solvent before it precipitates.[8] Nephelometry, which measures light scattering by suspended particles, is a rapid, high-throughput method for assessing kinetic solubility.[11][12]
-
Stock Solution Preparation: Prepare a concentrated stock solution of tert-butyl 3-hydroxycyclopentanecarboxylate in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the test organic solvent.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Nephelometric Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[11]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Data Presentation
The experimentally determined solubility data for tert-butyl 3-hydroxycyclopentanecarboxylate should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 2: Solubility of tert-Butyl 3-Hydroxycyclopentanecarboxylate in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) | Observations |
| Hexane | 0.1 | To be determined | To be determined | |
| Toluene | 2.4 | To be determined | To be determined | |
| Dichloromethane | 3.1 | To be determined | To be determined | |
| Tetrahydrofuran | 4.0 | To be determined | To be determined | |
| Ethyl Acetate | 4.4 | To be determined | To be determined | |
| Acetone | 5.1 | To be determined | To be determined | |
| Methanol | 5.1 | To be determined | To be determined | |
| Acetonitrile | 5.8 | To be determined | To be determined | |
| DMSO | 7.2 | To be determined | To be determined | |
| Water | 10.2 | To be determined | To be determined |
Conclusion
While specific quantitative data for the solubility of tert-butyl 3-hydroxycyclopentanecarboxylate is not readily published, this guide provides a robust framework for its determination. By understanding the theoretical principles of solubility and applying the detailed experimental protocols for both thermodynamic and kinetic measurements, researchers can generate the critical data needed for the effective use of this important building block in their work. The combination of a polar hydroxyl group and a moderately polar ester with a non-polar carbocyclic core suggests that this compound will exhibit a versatile solubility profile, with a preference for polar organic solvents.
References
-
Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (2016). Polarity Index. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
ScienceDirect. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
PubMed. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]
-
JRC Publications Repository. (2023). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]
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Navigating the Safety Profile of tert-Butyl 3-Hydroxycyclopentanecarboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
tert-Butyl 3-hydroxycyclopentanecarboxylate is a valuable chiral building block in organic synthesis, particularly within the realm of pharmaceutical research and development. Its stereochemically defined structure, featuring a cyclopentane scaffold, a hydroxyl group, and a protected carboxylic acid, makes it a key intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures. Its application spans the development of novel therapeutics, including antivirals, anti-cancer agents, and cardiovascular drugs. This guide provides a comprehensive overview of the safety data associated with this compound, offering a technical framework for its safe handling, storage, and disposal in a research and development setting. This information is synthesized from available data on its stereoisomers, providing a robust safety profile for the compound class.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the key properties of tert-butyl 3-hydroxycyclopentanecarboxylate, based on data available for its stereoisomers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 321 °C at 760 mmHg | |
| Melting Point | 67.3-68.5 °C | |
| Flash Point | 148 °C | |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1][2] |
Hazard Identification and GHS Classification
Based on the available Safety Data Sheets for its stereoisomers, tert-butyl 3-hydroxycyclopentanecarboxylate is classified as hazardous. The primary routes of exposure are oral ingestion, skin contact, and eye contact.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[3]
-
Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[3]
GHS Pictogram:
GHS Pictogram: Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
First-Aid Measures: A Step-by-Step Protocol
Immediate and appropriate first aid is crucial in the event of accidental exposure. The following protocols are based on established best practices for handling chemicals with similar hazard profiles.
-
General Advice: In all cases of exposure, consult a physician and provide them with this safety data sheet.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Call a poison control center or physician immediately.[3]
Fire-Fighting Measures and Accidental Release Protocols
While not highly flammable, appropriate measures must be taken in the event of a fire involving tert-butyl 3-hydroxycyclopentanecarboxylate or in the case of an accidental spill.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides (CO, CO₂).
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
The following workflow outlines the necessary steps to be taken in the event of a spill.
Workflow for Accidental Release
Handling, Storage, and Disposal: A Framework for Safety
Proper handling, storage, and disposal practices are paramount to ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[4]
-
It may be necessary to dispose of this material as a hazardous waste.[5] Contact your institution's environmental health and safety office for specific guidance.
Toxicological and Ecological Information: Understanding the Impact
The toxicological properties of tert-butyl 3-hydroxycyclopentanecarboxylate have not been exhaustively investigated. The available data from its stereoisomers suggests that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][3] Long-term exposure effects have not been determined.
Ecological Information:
There is limited data available on the environmental impact of this compound. It is important to prevent its release into the environment, as its effects on aquatic and terrestrial organisms are unknown.[6]
Conclusion: A Commitment to Safe Science
tert-Butyl 3-hydroxycyclopentanecarboxylate is a valuable tool in the arsenal of the research chemist. Its utility in the synthesis of complex molecules underscores the importance of a comprehensive understanding of its safety profile. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with its handling and use, fostering a culture of safety and responsibility in the laboratory. As with all chemicals, a thorough risk assessment should be conducted before any new experimental procedure is undertaken.
References
- Safety Data Sheet for tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)
- A-Gas Cyclopentane Safety D
- CYCLOPENTANE Safety D
- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).
- Cyclopentane Hazard Summary. New Jersey Department of Health.
- Safety Data Sheet for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. (2025, February 4). Angene Chemical.
- Flammable Liquid Mixture: Cyclopentane / Isopentane / N-Pentane - SAFETY D
- Safety Data Sheet for Cyclopentane. (2025, October 21). BASF.
- SAFETY DATA SHEET for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane. (2025, February 26). TCI Chemicals.
- SAFETY DATA SHEET for 1-Boc-3-hydroxypiperidine. Fisher Scientific.
- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)
- tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)
- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)
- Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 7). Hypha Discovery.
- Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
- tert-Butyl (3-hydroxycyclobutyl)
- Kinetic resolution of tert-butyl (RS)
- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025, February 1). PubMed.
- Metabolism of t-butyl groups in drugs. (2022, May 19). Hypha Discovery Blogs.
- The novel application of tertiary butyl alcohol in the preparation of hydrophobic drug-HPbetaCD complex. (2006, March 15). PubMed.
- SAFETY DATA SHEET for tert-Butyl N-Hydroxycarbam
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025, September 11).
- t-BUTYL AZODIFORM
- tert-butyl N-(2-hydroxycyclopentyl)
Sources
Technical Monograph: tert-Butyl 3-Hydroxycyclopentanecarboxylate (CAS 123258-59-3)
Executive Summary: Strategic Utility in Drug Discovery
tert-Butyl 3-hydroxycyclopentanecarboxylate (CAS 123258-59-3) represents a critical "scaffold" intermediate in modern medicinal chemistry. Its value lies in its bifunctionality: it possesses a secondary alcohol for diversification (via etherification, oxidation, or Mitsunobu reactions) and a masked carboxylic acid protected by an acid-labile tert-butyl group. This orthogonality allows researchers to modify the cyclopentane ring without affecting the carboxylate, making it an ideal building block for prostaglandin analogs, conformational constraints in peptidomimetics, and fragment-based drug discovery (FBDD).
Key Technical Insight: Researchers must distinguish between the generic CAS 123258-59-3 (often racemic or unspecified stereochemistry) and its enantiopure counterparts (e.g., CAS 154737-89-0 for the (1S,3S) isomer). Failure to specify stereochemistry during procurement is a common source of experimental irreproducibility.
Chemical Profile & Stereochemical Architecture
This compound exists as a mixture of cis and trans diastereomers, each having two enantiomers. The "3-hydroxy" position relative to the carboxylate creates a geometric relationship that dictates the molecule's 3D spatial projection—a vital parameter for binding affinity in protein pockets.
| Feature | Specification | Technical Note |
| CAS Number | 123258-59-3 | Generally refers to the racemate or mixed diastereomers. |
| Formula | C₁₀H₁₈O₃ | Molecular Weight: 186.25 g/mol |
| Structure | Cyclopentane ring | 1,3-disubstitution pattern creates "kinked" vectors. |
| Stereochemistry | 2 Chiral Centers | (1R,3R), (1S,3S), (1R,3S), (1S,3R). |
| Physical State | Viscous Oil / Low-melt Solid | Hygroscopic; store under inert atmosphere. |
Stereochemical Isomer Map
The following diagram clarifies the relationship between the generic CAS and its specific chiral forms.
Caption: Hierarchical relationship of stereoisomers. CAS 123258-59-3 is the parent node for specific chiral building blocks.
Synthetic Routes & Manufacturing Complexity
Understanding the synthesis is crucial for assessing impurity profiles. The commercial route typically starts from 3-oxocyclopentanecarboxylic acid. The cost driver is not the starting material, but the stereochemical resolution step.
Primary Synthetic Workflow
-
Esterification: Protection of the carboxylic acid with isobutylene or t-BuOH/DCC.
-
Reduction: The ketone at position 3 is reduced to an alcohol.
-
Sodium Borohydride (NaBH₄): Yields a mixture of cis and trans (cheaper, CAS 123258-59-3).
-
Enzymatic/Catalytic Hydrogenation: Yields high enantiomeric excess (expensive, specific CAS).
-
Caption: Commercial synthesis pathway highlighting the origin of the racemic mixture and potential storage degradation.
Supply Chain Analysis: Suppliers & Pricing
The market is bifurcated between bulk chemical vendors (selling the racemate) and specialized boutique CROs (selling enantiopure forms).
Procurement Strategy:
-
Early Discovery (Hit Gen): Purchase CAS 123258-59-3 (Racemate). Low cost allows for broad screening.
-
Lead Optimization: Switch to specific enantiomers (e.g., CAS 154737-89-0) to establish Structure-Activity Relationships (SAR).
Representative Market Data (2025/2026 Estimates)
| Supplier Category | Vendor Examples | Product Type | Scale | Approx. Price (USD) | Lead Time |
| Catalog Aggregators | MolPort, ChemBk | Racemic | 1g - 5g | $50 - $120 / g | 1-2 Weeks |
| Major Distributors | MilliporeSigma, Fisher | Enantiopure | 100mg | $20 - $60 | In Stock |
| Bulk CROs | BLD Pharm, Angene | Racemic | 100g+ | $800 - $1,500 | 2-4 Weeks |
| Boutique Synthesis | AChemBlock, Tyger Sci | Custom Isomer | 1g | $150 - $300 | 4-6 Weeks |
Note: Prices fluctuate based on raw material availability and batch purity. Always request a Certificate of Analysis (CoA) confirming diastereomeric ratio (dr).
Quality Control & Analytical Protocols
To validate the integrity of purchased batches, the following self-validating protocol should be established in-house.
A. Identity Verification (¹H NMR)
The tert-butyl group provides a distinct diagnostic singlet.
-
Solvent: CDCl₃
-
Key Signals:
B. Purity & Stereochemistry (GC/HPLC)
Standard reverse-phase HPLC often fails to separate the diastereomers effectively without derivatization.
-
Recommended Method: GC-MS using a chiral column (e.g., Cyclodex-B) or derivatization with Mosher's acid chloride followed by ¹H NMR analysis to determine enantiomeric excess (ee).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21637082, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]
-
ResearchGate (2024). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate and related cycloalkane scaffolds. Retrieved from [Link]
- Google Patents (2018).CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid (Analogous route methodology).
Sources
Methodological & Application
procedure for tert-butyl ester protection of 3-hydroxycyclopentanecarboxylic acid
Application Note: Selective tert-Butyl Esterification of 3-Hydroxycyclopentanecarboxylic Acid
Executive Summary
This application note details a robust, scalable protocol for the protection of 3-hydroxycyclopentanecarboxylic acid as its tert-butyl ester. While methyl or ethyl esters are common, the tert-butyl ester provides unique orthogonality in multi-step synthesis—specifically in the preparation of prostaglandin analogs and peptidomimetics—as it is resistant to basic hydrolysis but readily cleaved under acidic conditions (e.g., TFA or HCl/dioxane).
The primary challenge in this transformation is chemoselectivity : converting the carboxylic acid to an ester without protecting the secondary hydroxyl group (O-alkylation/carbonate formation) or inducing dehydration (elimination). This guide recommends the Di-tert-butyl dicarbonate (
Reaction Mechanism & Chemical Logic
The selection of
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution catalyzed by 4-(Dimethylamino)pyridine (DMAP).
-
Activation: DMAP attacks
to form a reactive -tert-butoxycarbonylpyridinium species. -
Mixed Anhydride Formation: The carboxylate of 3-hydroxycyclopentanecarboxylic acid attacks this intermediate, generating a mixed anhydride (
). -
Product Formation: The mixed anhydride undergoes nucleophilic attack by tert-butanol (present as solvent or reagent) or thermal decarboxylation to yield the tert-butyl ester, releasing
and regenerating DMAP.
Critical Selectivity Note: The carboxylic acid is significantly more acidic (
Figure 1: Catalytic cycle for the DMAP-mediated esterification. The pathway leverages the higher nucleophilicity of the carboxylate to form the mixed anhydride selectively.
Experimental Protocol
Safety Warning:
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 3-Hydroxycyclopentanecarboxylic acid | 130.14 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | Reagent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 - 0.3 | Catalyst |
| tert-Butanol ( | 74.12 | Solvent | Solvent/Reagent |
| Dichloromethane (DCM) | 84.93 | Co-solvent | Optional (solubility) |
Step-by-Step Procedure
-
Preparation:
-
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Note: Ensure glassware is oven-dried; moisture consumes
.
-
-
Dissolution:
-
Add 3-hydroxycyclopentanecarboxylic acid (10.0 mmol, 1.30 g) to the flask.
-
Add tert-butanol (20 mL). If the substrate does not dissolve completely, add anhydrous DCM (10 mL) to aid solubility.
-
Process Tip: Warming to 30°C may facilitate dissolution, but cool back to room temperature before proceeding.
-
-
Reagent Addition:
-
Add
(12.0 mmol, 2.62 g, 1.2 equiv) in one portion. -
CRITICAL STEP: Add DMAP (1.0 - 3.0 mmol, 122 - 366 mg, 0.1-0.3 equiv) slowly.
-
Observation: Evolution of
gas (bubbling) will commence immediately. This indicates the formation of the mixed anhydride and subsequent decarboxylation.
-
-
Reaction Monitoring:
-
Stir at 25°C (Room Temp) .
-
Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).
-
Stain: Permanganate or Phosphomolybdic Acid (PMA). The ester usually runs significantly higher (
~0.6) than the free acid ( < 0.2). -
Timeframe: Reaction typically completes in 4–12 hours.
-
Stop Condition: If O-Boc impurity (higher
than product) begins to appear, quench immediately.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Wash with 1.0 M HCl (2 x 30 mL) to remove DMAP.
-
Wash with Saturated
(2 x 30 mL) to remove unreacted starting acid. -
Wash with Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
or .
-
-
Purification:
Quality Control & Data Validation
To ensure the protocol was successful, compare your data against these validation markers.
NMR Interpretation
-
H NMR (400 MHz,
):- 1.45 ppm (s, 9H): Diagnostic singlet for the tert-butyl ester group.[1]
-
4.3–4.5 ppm (m, 1H): Methine proton adjacent to the hydroxyl group (
-OH). Shift should remain similar to starting material; a downfield shift >1.0 ppm indicates O-Boc protection. -
2.6–2.8 ppm (m, 1H): Methine proton adjacent to the carbonyl (
-COOtBu).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to moisture. | Use anhydrous solvents; increase |
| O-Boc Formation | Reaction ran too long or too hot. | Reduce DMAP to 0.1 equiv; stop reaction strictly at TLC completion; keep T < 25°C. |
| Solidification | Add 10-20% THF or DCM to the solvent mixture to depress the freezing point. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of tert-butyl 3-hydroxycyclopentanecarboxylate.
References
-
Widmer, U. (1993). "Di-tert-butyl dicarbonate: A convenient reagent for the preparation of tert-butyl esters." Synthesis, 1993(01), 46-48.
-
Armstrong, A., et al. (1988). "A new method for the preparation of tert-butyl esters."[4] Tetrahedron Letters, 29(20), 2483-2486.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Esters).
-
Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(8), 2743-2748. (For mechanistic insight on side reactions).
Sources
The Strategic Utility of tert-Butyl 3-Hydroxycyclopentanecarboxylate as a Versatile Chiral Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic deployment of chiral building blocks is paramount for achieving stereochemical control and molecular complexity. Among these, tert-butyl 3-hydroxycyclopentanecarboxylate has emerged as a highly valuable and versatile synthon. Its rigid cyclopentane core, adorned with strategically placed hydroxyl and tert-butyl ester functionalities, provides a powerful scaffold for the stereocontrolled introduction of diverse pharmacophores. This technical guide offers an in-depth exploration of the applications of this chiral building block, presenting detailed protocols and the underlying scientific principles that guide its use in sophisticated synthetic endeavors.
The Architectural Advantage: Chemical Properties and Stereochemical Nuances
The efficacy of tert-butyl 3-hydroxycyclopentanecarboxylate as a chiral building block is rooted in its distinct chemical features. The cyclopentane ring offers a conformationally restricted framework, which is often sought after in drug design to enhance binding affinity and reduce off-target effects. The hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including oxidation, esterification, etherification, and inversion of stereochemistry.
The tert-butyl ester is a key feature, providing robust protection of the carboxylic acid functionality under a variety of reaction conditions, particularly those involving basic reagents. Its steric bulk effectively shields the carbonyl group from nucleophilic attack. Crucially, the tert-butyl group can be selectively removed under mild acidic conditions, often with the formation of volatile byproducts (isobutylene and water), simplifying purification processes. This orthogonality is a significant advantage in multi-step syntheses where other protecting groups, sensitive to different conditions, are present.
Both cis and trans diastereomers of tert-butyl 3-hydroxycyclopentanecarboxylate are accessible, each offering a unique three-dimensional arrangement of functional groups that can be exploited to achieve specific stereochemical outcomes in the target molecule.
Core Synthetic Strategy: Accessing the Chiral Building Block
The cornerstone of utilizing this chiral building block is its efficient and stereoselective synthesis. A common and effective strategy involves the asymmetric reduction of the corresponding ketone, tert-butyl 3-oxocyclopentanecarboxylate. This approach allows for the controlled installation of the hydroxyl group with a high degree of enantioselectivity.
Protocol 1: Enantioselective Synthesis of tert-Butyl 3-Hydroxycyclopentanecarboxylate via Asymmetric Reduction
A key strategy for producing enantiomerically enriched tert-butyl 3-hydroxycyclopentanecarboxylate is the asymmetric reduction of the prochiral tert-butyl 3-oxocyclopentanecarboxylate. This can be effectively achieved using biocatalysis or chiral reducing agents.
Table 1: Comparison of Asymmetric Reduction Methods
| Method | Chiral Catalyst/Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Typical Enantiomeric Excess (ee) |
| Biocatalytic Reduction | e.g., Rhodotorula rubra | High selectivity for the cis-isomer | >99% for the desired enantiomer |
| Chelation-Controlled Reduction | e.g., L-Selectride® | High selectivity for the cis-isomer | High |
| Non-Chelating Reduction | e.g., Sodium Borohydride | Mixture of cis and trans isomers | Racemic (without chiral additives) |
Experimental Protocol: Biocatalytic Reduction for (1R,3S)-tert-Butyl 3-Hydroxycyclopentanecarboxylate (cis-isomer) [1]
This protocol outlines a kinetic resolution of the racemic ketone precursor using a microbial reduction to yield the optically pure cis-hydroxy ester.
Materials:
-
(±)-tert-Butyl 3-oxocyclopentanecarboxylate
-
Rhodotorula rubra (or other suitable yeast strain)
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Culture Preparation: Prepare a culture of Rhodotorula rubra in a suitable growth medium containing glucose, yeast extract, and peptone. Incubate with shaking until a sufficient cell density is reached.
-
Bioreduction: To the microbial culture, add (±)-tert-butyl 3-oxocyclopentanecarboxylate. The final concentration of the substrate should be optimized for the specific microbial strain.
-
Incubation: Continue to incubate the culture with shaking. Monitor the progress of the reduction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reduction of one enantiomer of the ketone will proceed faster than the other.
-
Extraction: Once the desired level of conversion is achieved, terminate the reaction. Separate the microbial cells by centrifugation or filtration. Extract the supernatant or filtrate with ethyl acetate (3 x volume of aqueous phase).
-
Work-up: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the enantiomerically pure (-)-cis-tert-butyl 3-hydroxycyclopentanecarboxylate.
Causality Behind Experimental Choices:
-
Biocatalysis: The use of a microorganism like Rhodotorula rubra provides a highly enantioselective and environmentally benign method for the reduction.[1] The enzymes within the organism create a chiral environment that preferentially reduces one enantiomer of the ketone.
-
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers of the starting material with the chiral reagent (the microbial enzymes). This results in one enantiomer of the product being formed in high enantiomeric excess, along with the unreacted enantiomer of the starting ketone.
Application in Stereoselective Transformations
The true utility of tert-butyl 3-hydroxycyclopentanecarboxylate lies in its application as a scaffold for subsequent, highly controlled chemical modifications. The following protocols detail key transformations that leverage the unique functionalities of this building block.
Protocol 2: Oxidation to the Corresponding Ketone (Swern Oxidation)
The oxidation of the hydroxyl group to a ketone provides a key intermediate for further carbon-carbon bond formation or other modifications at this position. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[2][3][4]
Experimental Protocol: Swern Oxidation of tert-Butyl 3-Hydroxycyclopentanecarboxylate
Materials:
-
tert-Butyl 3-hydroxycyclopentanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of tert-butyl 3-hydroxycyclopentanecarboxylate in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.
-
Base Quench: Add triethylamine to the reaction mixture, which will cause it to become cloudy. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tert-butyl 3-oxocyclopentanecarboxylate can be purified by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at very low temperatures to control the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium ylide.[2]
-
Reagent Order: The specific order of addition of reagents is critical for the successful formation of the active oxidizing species and to avoid side reactions.
-
Triethylamine: This hindered organic base is used to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide, which then undergoes an intramolecular elimination to form the ketone.[5]
Diagram 1: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of tert-butyl 3-hydroxycyclopentanecarboxylate.
Protocol 3: Stereochemical Inversion of the Hydroxyl Group (Mitsunobu Reaction)
The ability to invert the stereochemistry of the hydroxyl group is a powerful tool for accessing the diastereomeric counterpart of the starting material. The Mitsunobu reaction provides a reliable method for achieving this inversion with a high degree of stereospecificity.[6][7][8] This is particularly useful for converting a cis-isomer into a trans-isomer, or vice versa.
Experimental Protocol: Mitsunobu Inversion of cis-tert-Butyl 3-Hydroxycyclopentanecarboxylate
Materials:
-
cis-tert-Butyl 3-hydroxycyclopentanecarboxylate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
A suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cis-tert-butyl 3-hydroxycyclopentanecarboxylate, triphenylphosphine, and the chosen carboxylic acid in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DEAD/DIAD Addition: Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Purification of the Ester Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester intermediate by silica gel column chromatography.
-
Saponification: Dissolve the purified ester intermediate in methanol and add a base such as potassium carbonate or sodium methoxide. Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Final Work-up and Purification: Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting trans-tert-butyl 3-hydroxycyclopentanecarboxylate by column chromatography.
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: This reagent combination forms a key intermediate, an alkoxyphosphonium salt, which converts the hydroxyl group into a good leaving group.[9]
-
Sₙ2 Displacement: The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, which results in a clean inversion of the stereocenter.[7]
-
Two-Step Inversion: The overall process is a two-step inversion: first, formation of the ester with inversion, followed by saponification of the ester to reveal the inverted alcohol.
Diagram 2: Mitsunobu Inversion Pathway
Caption: Stereochemical inversion via the Mitsunobu reaction followed by saponification.
Application in the Synthesis of Prostaglandin Analogs
The cyclopentane core of tert-butyl 3-hydroxycyclopentanecarboxylate makes it an ideal starting material for the synthesis of prostaglandins and their analogs, which are a class of lipid compounds with diverse physiological effects.[10][11] The synthesis of the Corey lactone, a key intermediate for many prostaglandins, can be approached using this building block.
Conceptual Workflow: Synthesis of a Corey Lactone Precursor
-
Starting Material: Enantiomerically pure cis-tert-butyl 3-hydroxycyclopentanecarboxylate.
-
Protection of the Hydroxyl Group: The hydroxyl group is protected with a suitable protecting group (e.g., a silyl ether like TBDMS) to prevent its interference in subsequent steps.
-
Introduction of the Lower Side Chain: The ester can be reduced to the corresponding aldehyde. A Horner-Wadsworth-Emmons reaction can then be used to install the lower side chain of the prostaglandin.[12]
-
Functional Group Manipulations: Further transformations, such as reduction of the enone and selective deprotection, lead to a key intermediate that can be cyclized to form the Corey lactone.
This strategic sequence of reactions, starting from a simple chiral cyclopentane building block, demonstrates the power of this synthon in the efficient construction of complex and biologically active molecules.
Conclusion
tert-Butyl 3-hydroxycyclopentanecarboxylate stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its hydroxyl and tert-butyl ester functionalities, provides chemists with a reliable and versatile platform for the construction of complex molecular architectures. The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable chiral intermediate in their pursuit of novel therapeutics and innovative chemical entities.
References
- Mitsunobu, O.
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review of Scope and Applications. Chemical Reviews2009, 109 (6), 2551-2651.
- Bednarski, M. D.; Lyssikatos, J. P. (Eds.). The Organic Chemistry of Sugars. CRC Press, 2006.
- Ferreira, V. F.; de Souza, M. C. B. V.; Cunha, A. C.; Pereira, L. O. R.; Ferreira, M. L. G. Recent Advances in the Synthesis of Prostaglandins and Analogs. Molecules2011, 16 (5), 4184-4250.
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.
- Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
- Parikh, J. R.; Doering, W. v. E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society1967, 89 (21), 5505–5507.
- Dodge, J. A.; Trujillo, J. I.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. The Journal of Organic Chemistry1994, 59 (2), 234-236.
- Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry1978, 43 (12), 2480-2482.
- Davis, S. G.; Garner, A. C.; Roberts, P. M.; Smith, A. D.; Thomson, J. E. Parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for the asymmetric synthesis of 3-oxy-substituted cispentacin and transpentacin derivatives. Organic & Biomolecular Chemistry2008, 6 (12), 2195-2203.
-
Organic Chemistry Portal. Swern Oxidation. Available at: [Link].
-
ResearchGate. Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. Available at: [Link].
- Google Patents. Synthesis method of trans-3-hydroxycyclobutylformic acid.
- Suemune, H.; Kawahara, T.; Sakai, K. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin1989, 37 (8), 1995-1998.
- Stoltz, B. M.; Virgil, S. C. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters2012, 14 (22), 5716-5719.
-
ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Available at: [Link].
- Chen, W.; Gopishetty, S.; Wang, L.; et al. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters2016, 26 (16), 4057-4061.
- Google Patents. Process for the synthesis of prostaglandin derivatives.
Sources
- 1. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
functionalization of hydroxyl group in tert-butyl 3-hydroxycyclopentanecarboxylate
Application Note: Functionalization of tert-Butyl 3-Hydroxycyclopentanecarboxylate
Executive Summary & Strategic Analysis
The scaffold tert-butyl 3-hydroxycyclopentanecarboxylate represents a critical chiral building block in the synthesis of prostaglandin analogs, neuraminidase inhibitors (e.g., Peramivir congeners), and conformationally restricted peptidomimetics. Its value lies in the orthogonal reactivity between the secondary hydroxyl group at C3 and the acid-labile tert-butyl ester at C1.
Core Challenges:
-
Stereochemical Integrity: The relative configuration (cis/trans) between the carboxylate and the hydroxyl group defines the biological activity. Reactions must either strictly retain or cleanly invert this stereocenter.
-
Chemoselectivity: The tert-butyl ester is robust against basic hydrolysis but highly sensitive to acidic conditions (
). Functionalization protocols must avoid strong Brønsted or Lewis acids to prevent premature deprotection to the carboxylic acid or isobutylene elimination.
This guide details three divergent workflows to functionalize the C3-hydroxyl group: Oxidation (to ketone), Stereochemical Inversion (Mitsunobu), and O-Alkylation (Etherification).
Decision Tree & Workflow
The following diagram illustrates the strategic divergence based on the desired target moiety.
Figure 1: Strategic divergence for C3 functionalization. Colors indicate reaction pathways: Red (Oxidation), Green (Substitution/Protection).
Protocol A: Stereochemical Inversion (Mitsunobu Reaction)[1]
Objective: To invert the stereocenter at C3 (e.g., converting cis-alcohol to trans-ester) or to introduce nitrogen nucleophiles (azides) for subsequent reduction to amines.
Mechanism & Rationale:
The Mitsunobu reaction utilizes an
-
Why this method? It is the only reliable method to invert the C3 center while keeping the C1 ester intact.
-
Critical Control: The order of addition is vital to prevent side reactions (e.g., alkylation of the hydrazine byproduct).
Reagents:
-
Triphenylphosphine (
): 1.5 eq[3] -
Diisopropyl azodicarboxylate (DIAD): 1.5 eq (Preferred over DEAD for safety and handling)[3]
-
Nucleophile: 4-Nitrobenzoic acid (for inversion/protection) or Diphenylphosphoryl azide (DPPA) (for azide installation).
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-hydroxycyclopentanecarboxylate (1.0 eq) and
(1.5 eq) in anhydrous THF (0.1 M concentration). -
Nucleophile Addition: Add the nucleophile (e.g., 4-nitrobenzoic acid, 1.5 eq). The solution typically remains clear.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Activation (Critical Step): Add DIAD (1.5 eq) dropwise over 15 minutes. Note: The solution will turn yellow/orange. Rapid addition can generate excessive heat and decompose the betaine intermediate.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol (lower Rf) should disappear; the ester product (higher Rf, UV active) should appear.
-
Workup: Concentrate the THF in vacuo. Triturate the residue with cold Diethyl Ether (
) to precipitate Triphenylphosphine oxide ( ). Filter off the white solid. -
Purification: Flash chromatography (Silica gel).
Self-Validating Check:
-
NMR: The C3 proton signal will shift significantly (e.g., from
4.2 to 5.4 for benzoates) and the coupling constants ( -values) will change, confirming the change in ring puckering and stereochemistry.
Protocol B: Oxidation to Ketone (Dess-Martin Periodinane)
Objective: To generate tert-butyl 3-oxocyclopentanecarboxylate without cleaving the acid-sensitive ester.
Mechanism & Rationale: Standard oxidations like Jones (Chromic acid) are too acidic and will cleave the tert-butyl group. Swern oxidation generates HCl as a byproduct, which entails risk. Dess-Martin Periodinane (DMP) is the gold standard here: it operates at neutral pH, is chemoselective for alcohols, and avoids epimerization of the C1 stereocenter.
Reagents:
-
Dess-Martin Periodinane (1.2 eq)
-
Sodium Bicarbonate (
): 2.0 eq (Buffer) -
Solvent: Dichloromethane (DCM), wet (water accelerates DMP mechanism).
Step-by-Step Protocol:
-
Setup: Dissolve the alcohol (1.0 eq) in DCM (0.2 M).
-
Buffering: Add solid
(2.0 eq) to the stirring solution. Reason: To neutralize any trace acetic acid present in the DMP reagent. -
Oxidation: Add DMP (1.2 eq) in a single portion at 0°C. Allow to warm to RT.
-
Quenching (The "Self-Validating" System): After 2 hours, add a 1:1 mixture of saturated aqueous
(thiosulfate) and saturated .-
Observation: The mixture will be cloudy. Stir vigorously until two clear layers form (approx. 15 mins). This indicates the excess oxidant has been destroyed and iodine byproducts extracted.
-
-
Workup: Separate organic layer, dry over
, and concentrate. -
Purification: Short silica plug. Ketones are often prone to enolization; store at -20°C.
Protocol C: O-Alkylation (Benzylation)
Objective: Protection of the hydroxyl group as a benzyl ether.
Mechanism & Rationale: Classical Williamson ether synthesis uses Sodium Hydride (NaH). However, Warning: Using NaH in DMF with tert-butyl esters can lead to ester cleavage via a specific elimination mechanism [1].
-
Recommended Route: NaH in THF (safer than DMF) or Silver Oxide (
) for mild conditions.
Reagents:
-
Benzyl Bromide (
): 1.5 eq -
Sodium Hydride (NaH, 60% dispersion): 1.2 eq
-
Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 eq) - accelerates the reaction.
-
Solvent: Anhydrous THF (0°C to RT).
Step-by-Step Protocol:
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add the alcohol (1.0 eq) dropwise. Stir for 30 mins at 0°C.
-
Visual: Hydrogen gas evolution must cease before proceeding.
-
-
Alkylation: Add TBAI (0.1 eq) followed by Benzyl Bromide (1.5 eq).
-
Reaction: Warm to RT and stir for 18 hours.
-
Quench: Cool to 0°C. Carefully add water dropwise (exothermic!).
-
Workup: Extract with EtOAc. Wash organics with Brine.[4]
-
Purification: Flash chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of t-Butyl group | Acidic contamination in reagents (e.g., HCl in acid chlorides, AcOH in DMP). | Use buffered conditions ( |
| No Reaction (Mitsunobu) | Steric hindrance of the cyclopentane ring. | Use more reactive phosphines ( |
| Elimination to Alkene | Basic conditions too strong (E2 elimination). | Switch from NaH to |
| Low Yield (Oxidation) | Enolization of the product ketone. | Minimize exposure to silica gel; use neutral alumina or distill if possible. |
References
-
Hidasová, D., & Slanina, T. (2023).[5] "Cleavage of tert-Butyl Benzoates with NaH in DMF." Journal of Organic Chemistry. (Validates the warning against NaH/DMF for t-butyl esters).
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. (Authoritative review on Mitsunobu mechanism).
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry. (Original DMP protocol).
-
Organic Syntheses. "Mitsunobu Reaction: General Procedure." (Standard procedures for reproducibility).
Sources
Application Notes and Protocols: Selective Oxidation of tert-Butyl 3-Hydroxycyclopentanecarboxylate to the Corresponding Keto Ester
Abstract
This document provides a comprehensive guide for the selective oxidation of tert-butyl 3-hydroxycyclopentanecarboxylate to its corresponding keto ester, tert-butyl 3-oxocyclopentanecarboxylate. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. We present detailed protocols for three widely-used, mild oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation. The causality behind experimental choices, mechanistic insights, and field-proven tips are discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
The cyclopentanone ring system is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals. The target molecule of this guide, tert-butyl 3-oxocyclopentanecarboxylate, is a valuable chiral building block in medicinal chemistry and drug discovery.[1][2] Its bifunctional nature, possessing both a ketone and a bulky ester, allows for diverse synthetic elaborations, making it a key intermediate in the synthesis of complex molecular architectures. The selective oxidation of the secondary alcohol in tert-butyl 3-hydroxycyclopentanecarboxylate is a pivotal transformation to access this important synthetic precursor. This guide details robust and scalable methods to achieve this oxidation with high efficiency and chemoselectivity, avoiding harsh conditions that could compromise the acid-labile tert-butyl ester or lead to unwanted side reactions.
Choosing the Right Oxidation Method: A Comparative Overview
The selection of an appropriate oxidation method is paramount to the success of this transformation. The presence of the tert-butyl ester group necessitates the use of mild and non-acidic conditions to prevent its cleavage. Here, we compare three reliable methods that meet these criteria.
| Oxidation Method | Oxidizing Agent/Activator | Temperature | Key Advantages | Potential Drawbacks |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride | -78 °C | High yields, readily available and inexpensive reagents, excellent functional group tolerance.[3] | Requires cryogenic temperatures, formation of malodorous dimethyl sulfide, evolution of toxic CO and CO2 gases.[4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild, neutral conditions, short reaction times, high yields, easy workup.[5][6] | DMP is expensive, potentially explosive under certain conditions, and generates iodine-containing byproducts.[5] |
| Parikh-Doering Oxidation | DMSO, Sulfur trioxide pyridine complex (SO₃·Py) | 0 °C to Room Temperature | Operationally simple, avoids cryogenic temperatures, good functional group tolerance.[7][8] | May require a large excess of reagents for high conversion, hygroscopic nature of SO₃·Py.[8] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for each manipulation.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[3][9] The reaction is known for its high efficiency and broad functional group compatibility.
Reaction Scheme:
Workflow Diagram:
Caption: Experimental workflow for the Swern Oxidation.
Materials:
-
tert-Butyl 3-hydroxycyclopentanecarboxylate
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of DMSO: To a solution of oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (2.0 eq.) in anhydrous CH₂Cl₂ dropwise, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C. The formation of a white precipitate is typically observed.
-
Addition of Alcohol: Add a solution of tert-butyl 3-hydroxycyclopentanecarboxylate (1.0 eq.) in anhydrous CH₂Cl₂ dropwise to the activated DMSO mixture at -78 °C. Stir the reaction for 1 hour at this temperature.
-
Addition of Base: Slowly add triethylamine (5.0 eq.) to the reaction mixture, ensuring the internal temperature remains below -60 °C. After the addition is complete, stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 45 minutes.
-
Reaction Quench and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude keto ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Mechanism of Swern Oxidation:
Caption: Simplified mechanism of the Swern Oxidation.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and selective method for oxidizing alcohols to ketones at room temperature.[5]
Reaction Scheme:
Workflow Diagram:
Caption: Experimental workflow for the Dess-Martin Oxidation.
Materials:
-
tert-Butyl 3-hydroxycyclopentanecarboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of tert-butyl 3-hydroxycyclopentanecarboxylate (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Mechanism of Dess-Martin Oxidation:
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Protocol 3: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another DMSO-based method that utilizes the sulfur trioxide pyridine complex as a mild activator, allowing the reaction to be performed at or above 0 °C.[7][8]
Reaction Scheme:
Workflow Diagram:
Sources
- 1. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
tert-butyl 3-hydroxycyclopentanecarboxylate in pharmaceutical intermediate synthesis
Application Note: High-Fidelity Synthesis & Resolution of tert-Butyl 3-Hydroxycyclopentanecarboxylate
Abstract
The shift in modern drug discovery from "flat" aromatic structures to sp³-rich scaffolds has revitalized interest in functionalized cyclopentanes.[1][2] tert-Butyl 3-hydroxycyclopentanecarboxylate represents a critical "chiral pool" intermediate.[1][2] Its orthogonal protecting group strategy—an acid-labile tert-butyl ester paired with a free hydroxyl—allows for versatile downstream functionalization, including Mitsunobu inversions and oxidation-Wittig sequences.[1][2] This guide details a robust, scalable chemoenzymatic protocol for synthesizing high-enantiopurity (1S,3R)- and (1R,3S)-isomers, essential for the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and AKT inhibitors.[2]
Structural Significance & Retrosynthetic Logic
The utility of tert-butyl 3-hydroxycyclopentanecarboxylate lies in its stereochemical density and chemical orthogonality.[1][2] Unlike methyl or ethyl esters, the tert-butyl group resists nucleophilic attack during basic hydrolysis (saponification) of other esters, yet is easily cleaved by Trifluoroacetic Acid (TFA) or HCl in dioxane.[2]
Stereochemical Challenge: The molecule possesses two chiral centers.[1][2] A standard reduction of 3-oxocyclopentanecarboxylate yields a diastereomeric mixture of cis and trans isomers.[1][2] For pharmaceutical applications, obtaining a single enantiomer (e.g., cis-1S,3R) is non-negotiable.[2]
Strategic Solution: We utilize a Chemoenzymatic Approach :
-
Chemical Reduction: Non-selective reduction of the ketone to the racemic alcohol.[1]
-
Enzymatic Kinetic Resolution (EKR): Use of Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer, allowing physical separation of the alcohol and the acetate.[1][3]
Detailed Protocol: Chemoenzymatic Synthesis
Phase A: Reduction of tert-Butyl 3-Oxocyclopentanecarboxylate
Objective: Convert the ketone to the racemic alcohol (mixture of cis/trans).
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of tert-butyl 3-oxocyclopentanecarboxylate in 100 mL of anhydrous Methanol at 0°C.
-
Addition: Add NaBH₄ (1.03 g) portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent ester reduction or transesterification.[1][2]
-
Quench: Stir for 2 hours. Quench with saturated NH₄Cl solution (50 mL).
-
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: ~10.1 g of colorless oil (Quant.). Note: This is a mixture of cis- and trans-racemates.[1][2]
Phase B: Enzymatic Kinetic Resolution (The Core Technology)
Objective: Isolate the (1S,3R)-alcohol (or desired isomer) with >99% ee.[1][2]
Reagents:
Protocol:
-
Setup: In a clean, dry vessel, dissolve the racemic alcohol (10.0 g) in DIPE (150 mL).
-
Activation: Add Vinyl Acetate (13.8 g).
-
Initiation: Add CAL-B beads (1.0 g, 10% w/w relative to substrate).
-
Incubation: Shake or stir gently at 30°C. Caution: Vigorous stirring can pulverize the enzyme beads, making filtration difficult.[1]
-
Monitoring: Monitor by chiral HPLC or GC. The enzyme typically acetylates the (1R,3S)-enantiomer, leaving the (1S,3R)-alcohol unreacted.[2]
-
Termination: Filter off the enzyme beads (can be washed and reused).
-
Separation: Concentrate the filtrate. Separate the (1S,3R)-Alcohol from the (1R,3S)-Acetate via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Data Summary Table
| Parameter | Value | Notes |
| Yield (Step 1) | >98% | Quantitative reduction |
| Conversion (Step 2) | 49-51% | Ideal for kinetic resolution |
| Enantiomeric Excess (ee) | >98% | Determined by Chiral HPLC |
| E-Value (Selectivity) | >200 | Indicates highly efficient resolution |
Visualization of Workflows
Figure 1: Chemoenzymatic Synthesis Pathway
This diagram illustrates the flow from the achiral ketone to the resolved enantiomers.[4]
Caption: Kinetic resolution workflow separating enantiomers via selective enzymatic acetylation.
Figure 2: Divergent Pharmaceutical Applications
Showing how this scaffold branches into different drug classes.
Caption: Divergent synthesis demonstrating the scaffold's utility in antiviral and oncology pipelines.
Functionalization & Quality Control
Stereochemical Inversion (Mitsunobu)
To access the cis-amino acid derivatives (common in Peramivir synthesis), the trans-alcohol obtained from resolution often requires inversion.[2]
-
Protocol: Treat the (1S,3R)-alcohol with Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and Diphenylphosphoryl azide (DPPA).[2] This installs an azide at C3 with inversion of configuration, yielding the cis-relationship required for many bioactive targets.
QC Checkpoints (Self-Validating System)
-
NMR Validation: The methine proton (CH-OH) in the alcohol typically appears around 4.3-4.5 ppm.[1][2] Upon acetylation, this shifts downfield to ~5.2 ppm.[1][2] This shift allows rapid calculation of conversion without HPLC.[1][2]
-
Chiral HPLC:
References
-
Enzymatic Kinetic Resolution of Beta/Gamma-Hydroxy Esters
-
Synthesis of Cyclopentane-Based Bioactive Scaffolds (Peramivir)
-
Source: Babu, Y. S., et al. (2000).[1] BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor.[2] Journal of Medicinal Chemistry, 43(19), 3482-3486.[2]
-
Context: Validates the utility of the 3-substituted cyclopentanecarboxylate core in antiviral drugs.[1][2]
-
-
General Review on Cyclopentanes in Drug Discovery
-
AKT Inhibitor Synthesis (Ipatasertib Intermediates)
Sources
- 1. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Technical Support Center: Isomer Separation of tert-Butyl 3-Hydroxycyclopentanecarboxylate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Resolution, Purification, and Stereochemical Inversion of 1,3-Substituted Cyclopentanes
Executive Summary
The separation of cis- and trans-tert-butyl 3-hydroxycyclopentanecarboxylate is a critical intermediate step in the synthesis of prostaglandins, statins, and various bioactive scaffolds. The challenge lies in the conformational flexibility of the cyclopentane ring, which often leads to overlapping elution profiles in chromatography.
This guide moves beyond standard protocols to address the causality of separation failures and provides self-validating workflows for purification and stereochemical correction.
Module 1: Chromatographic Separation (The "Brute Force" Approach)
Troubleshooting Guide
Q: "I see a single broad spot on TLC, but NMR shows a mixture. Why isn't it separating?"
A: The cis and trans isomers of 1,3-hydroxy esters often have very similar
-
The Fix: You must disrupt the hydrogen-bonding network.
-
Solvent System: Switch from Hexane/EtOAc to Toluene/Acetone (10:1 to 5:1). Toluene interacts with the hydrophobic tert-butyl group, while acetone sharpens the peak shape by suppressing tailing from the hydroxyl group.
-
Visualization: Use Hanessian’s Stain (Cerium Molybdate) . The cis isomer (often the pseudo-diequatorial conformer) typically stains slightly different blue/charcoal intensities compared to the trans isomer due to different rates of complexation.
-
Q: "My column failed upon scale-up. The peaks merged." A: This is a loading capacity failure, not a resolution failure. The large tert-butyl group creates significant void volume issues if the sample is loaded in a polar solvent.
-
The Fix: Use Solid Loading . Dissolve crude oil in minimal DCM, add silica (1.5x mass of crude), evaporate to dryness, and load the free-flowing powder. This prevents "band broadening" at the top of the column.
Optimized Flash Protocol
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard phase; C18 is usually unnecessary unless purity >99% is required. |
| Mobile Phase A | Hexanes + 0.1% Et3N | Triethylamine neutralizes silica acidity, preventing tert-butyl ester hydrolysis. |
| Mobile Phase B | Ethyl Acetate (or Acetone) | Polar modifier. |
| Gradient | 0% | Shallow gradient is critical for diastereomer separation. |
| Detection | UV 210 nm (weak) / ELSD | The molecule has weak UV absorbance. ELSD is superior here. |
Module 2: Enzymatic Resolution (The High-Purity Approach)
If chromatography is insufficient, use biocatalysis. Lipases are highly sensitive to the spatial arrangement of the hydroxyl group relative to the ester.
Workflow Logic
Candida antarctica Lipase B (CAL-B) typically acylates the isomer where the hydroxyl group is sterically accessible. In 1,3-systems, one isomer reacts significantly faster, allowing you to separate the unreacted alcohol from the newly formed acetate .
Figure 1: Kinetic resolution workflow. The acylated product will have a significantly higher
Protocol:
-
Dissolve mixture in MTBE (Methyl tert-butyl ether).
-
Add Vinyl Acetate (3.0 equiv) as the acyl donor.
-
Add Immobilized CAL-B (Novozym 435) (10-20 wt% relative to substrate).
-
Stir at 30°C. Monitor by TLC.
-
Stop point: When the new acetate spot intensity equals the remaining alcohol spot (approx. 50% conversion).
Module 3: Stereochemical Inversion (The "Salvage" Strategy)
Scenario: You isolated the trans-isomer, but you need the cis-isomer (or vice versa). Solution: The Mitsunobu Reaction.[1][2][3][4][5][6]
WARNING: The tert-butyl ester is acid-labile. Standard Mitsunobu protocols often use acidic hydrolysis steps that will destroy your molecule. You must use the Base-Safe Protocol .
The Base-Safe Mitsunobu Workflow
-
Inversion: React the unwanted alcohol isomer with
-Nitrobenzoic acid , , and DIAD .-
Why
-Nitrobenzoic acid? It is more acidic ( ~3.4) than benzoic acid, ensuring faster protonation of the DIAD-betaine intermediate, which minimizes side reactions (like elimination) common in hindered secondary alcohols [1, 2].
-
-
Hydrolysis (CRITICAL STEP): Do NOT use acid. Use
in Methanol or LiOH in THF/Water .-
This selectively cleaves the reactive
-nitrobenzoate ester while leaving the bulky tert-butyl ester intact.
-
Figure 2: Stereochemical inversion pathway preserving the acid-labile tert-butyl group.
Module 4: Analytical Validation (NMR)
Distinguishing the isomers requires careful analysis of the H3 proton (the proton attached to the carbon bearing the hydroxyl group).
Diagnostic Trends (400 MHz
| Feature | Cis-Isomer (Pseudo-diequatorial) | Trans-Isomer (Pseudo-axial/equatorial) |
| H3 Chemical Shift | Typically Downfield ( | Typically Upfield ( |
| H3 Multiplicity | Narrower Multiplet (Small | Broader Multiplet (Larger |
| Rationale | In the cis-1,3-isomer, the H3 proton often adopts a pseudo-equatorial orientation (to place the bulky OH pseudo-axial or in a twist boat to H-bond). Equatorial protons generally resonate downfield [3]. | The trans-isomer places substituents in a pseudo-equatorial/pseudo-equatorial arrangement to minimize strain, placing the H3 proton in a pseudo-axial position (upfield shift, larger anti-coupling). |
Note: Exact shifts vary by solvent (CDCl3 vs DMSO-d6). Always run a mixed fraction to see the relative separation.
References
-
Mitsunobu Reaction Mechanism & Optimization
-
Use of p-Nitrobenzoic Acid
- Title: Mitsunobu Reaction - Master Organic Chemistry (Detailed mechanistic insight on nucleophile acidity).
- Source: Master Organic Chemistry.
-
URL:[Link]
- NMR Stereochemical Assignment (Karplus/Cyclopentanes): Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Source: BenchChem Technical Guides.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of tert-Butyl 3-Hydroxycyclopentanecarboxylate
The following guide is a technical analysis designed for research scientists and drug development professionals. It synthesizes mechanistic organic chemistry with spectroscopic analysis to provide a robust framework for characterizing tert-butyl 3-hydroxycyclopentanecarboxylate.
Executive Summary
tert-Butyl 3-hydroxycyclopentanecarboxylate is a critical chiral building block in the synthesis of bioactive scaffolds (e.g., LPA antagonists, antiviral agents).[1] Its structural utility relies heavily on the precise assignment of its stereochemistry (cis vs. trans).
This guide objectively compares the Cis and Trans isomers through the lens of 1H NMR spectroscopy.[1][2][3] Unlike simple aliphatic chains, the 1,3-disubstituted cyclopentane ring exhibits complex envelope conformations that make stereochemical assignment non-trivial. We provide a self-validating protocol to distinguish these isomers using coupling constants (
Structural & Mechanistic Grounding
To interpret the NMR data accurately, one must understand the synthetic origin of the isomers. The stereochemical outcome is dictated by the method of installation of the hydroxyl group relative to the bulky tert-butyl ester.
Synthetic Pathways and Stereoselectivity
The two primary routes to this scaffold yield different diastereomeric ratios (
-
Route A (Hydroboration-Oxidation): Hydroboration of tert-butyl cyclopent-3-enecarboxylate is sterically controlled.[1] The bulky borane reagent approaches the face anti to the tert-butyl ester. Subsequent oxidation (retention of configuration) yields predominantly the Trans isomer.
-
Route B (Ketone Reduction): Reduction of tert-butyl 3-oxocyclopentanecarboxylate with NaBH
typically yields a mixture of Cis and Trans isomers, often requiring chromatographic separation.[1]
Figure 1: Stereochemical outcomes based on synthetic methodology. Route A provides high diastereoselectivity for the trans isomer.
Comparative Analysis: Cis vs. Trans Isomers[1][2][4][5][6][7][8]
The core challenge in analyzing this compound is distinguishing the diastereomers.[4] The 1,3-substitution pattern on a cyclopentane ring does not follow the rigid chair conformations of cyclohexane, but rather exists in a dynamic "envelope" equilibrium.
Key Diagnostic Signals
The following table summarizes the representative chemical shifts and splitting patterns used to differentiate the isomers in CDCl
| Signal Assignment | Proton Type | Representative | Multiplicity | Diagnostic Feature (Cis vs. Trans) |
| A | 1.44 - 1.46 | Singlet (9H) | Integration Reference. Sharp singlet. Minimal shift difference between isomers. | |
| B | H-3 (Carbinol) | 4.20 - 4.45 | Multiplet (1H) | Primary Differentiator. The cis isomer (pseudo-diaxial/equatorial) often appears slightly upfield relative to trans due to anisotropy. |
| C | H-1 (Methine) | 2.60 - 2.85 | Multiplet (1H) | Bandwidth of multiplet varies.[1] Trans isomer often shows wider splitting due to 1,3-diaxial-like couplings. |
| D | OH (Hydroxyl) | 1.8 - 2.5 | Broad Singlet | Highly concentration/solvent dependent.[1] Disappears with D |
| E | Ring CH | 1.60 - 2.20 | Complex | Overlapping multiplets.[1] The "envelope" conformation causes complex geminal and vicinal couplings. |
The "Bandwidth" Method for Assignment
Because exact chemical shifts vary with concentration, the Splitting Bandwidth (
-
Trans-Isomer: The H-3 proton is typically in a pseudo-axial orientation to minimize steric strain of the hydroxyl group. This leads to larger vicinal couplings (
) resulting in a broader multiplet (larger ). -
Cis-Isomer: The H-3 proton often adopts a pseudo-equatorial orientation.[1] Equatorial protons generally exhibit smaller vicinal couplings, resulting in a narrower multiplet .[1]
Solvent Selection: CDCl vs. DMSO-
Choosing the right solvent is an active experimental variable that can simplify analysis.[1]
-
CDCl
(Chloroform-d): -
DMSO-
(Dimethyl sulfoxide-d6):-
Pros:OH proton becomes a sharp doublet (due to coupling with H-3) because hydrogen bonding with DMSO slows exchange.
-
Cons: High viscosity broadens ring multiplets; strong solvent peak at 2.50 ppm can obscure H-1.
-
Use Case: Confirming the presence of the free alcohol and determining
.
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity data acquisition and prevents common misinterpretations (e.g., confusing water peaks with the OH signal).
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the product.
-
Solvent: Add 0.6 mL of CDCl
(containing 0.03% TMS).-
Critical Check: Ensure the solvent is neutralized (filtered through basic alumina) if the compound is acid-sensitive (though tert-butyl esters are relatively stable, acid traces can catalyze ester hydrolysis or elimination).
-
-
Homogenization: Vortex for 30 seconds. Ensure the solution is clear.
Step 2: Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The tert-butyl protons have long T1 relaxation times.[1] A short D1 will saturate the t-butyl signal, leading to inaccurate integration ratios (e.g., tBu integrating to <9H relative to H-3).
-
-
Scans (NS): 16 (sufficient for >5 mg sample).[1]
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Validation Logic
Follow this decision tree to validate your assignment.
Figure 2: Logical workflow for spectral validation and isomer assignment.
References
-
Synthesis & Characterization
-
Patent: Cyclopentyl acids as LPA antagonists. WO2020060915A1. (Describes synthesis of trans-tert-butyl 3-hydroxycyclopentanecarboxylate via hydroboration).
-
-
Stereochemical Assignment Principles
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for 1,3-disubstituted cyclopentane coupling constants).
-
-
Related Scaffold Data
-
ResearchGate:[6] 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (Analogous ring systems).
-
Disclaimer: The chemical shift values provided are representative ranges based on 400 MHz data in CDCl
Sources
comparison of tert-butyl vs methyl 3-hydroxycyclopentanecarboxylate stability
An In-Depth Comparative Guide to the Stability of tert-Butyl vs. Methyl 3-Hydroxycyclopentanecarboxylate
For researchers, medicinal chemists, and drug development professionals, the selection of an appropriate ester functional group is a critical decision that can profoundly impact a molecule's synthetic accessibility, purification, and, most importantly, its stability profile. The ester moiety, while versatile, is susceptible to degradation under various chemical and biological conditions. This guide provides a detailed, evidence-based comparison of two common alkyl esters, tert-butyl 3-hydroxycyclopentanecarboxylate and methyl 3-hydroxycyclopentanecarboxylate, focusing on their relative stabilities under acidic, basic, thermal, and enzymatic stress.
Our analysis moves beyond simple statements of lability, delving into the underlying mechanistic principles—steric hindrance and electronic effects—that govern their reactivity. By understanding these fundamentals, scientists can make more informed decisions in drug design, prodrug strategy, and process development.
Theoretical Underpinnings of Ester Stability
The stability of an ester is primarily dictated by the electronic nature of the carbonyl group and the steric environment surrounding it. The differences between a tert-butyl and a methyl group, though seemingly minor, result in dramatically different stability profiles due to their distinct steric and electronic properties.
-
Steric Hindrance : The most significant differentiating factor is the steric bulk of the tertiary butyl group compared to the methyl group. The three methyl substituents on the α-carbon of the tert-butyl group create a sterically congested environment around the ester's ether oxygen and carbonyl carbon. This bulkiness physically shields the electrophilic carbonyl carbon from the approach of nucleophiles, a key step in many degradation pathways.[1][2] The methyl group, being one of the smallest alkyl groups, offers minimal steric protection.[3][4]
-
Electronic Effects & Mechanism :
-
Under acidic conditions , the mechanism of hydrolysis differs significantly. The tert-butyl ester undergoes hydrolysis via a unimolecular (SN1-type) pathway.[2][5] Protonation of the carbonyl oxygen is followed by cleavage of the alkyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid.[6] This pathway is favorable due to the stability of the resulting carbocation. In contrast, the methyl ester hydrolyzes via a bimolecular (A_Ac2) mechanism, which involves nucleophilic attack by water on the protonated carbonyl carbon.[5]
-
Under basic conditions , hydrolysis proceeds via a bimolecular nucleophilic acyl substitution (B_Ac2) for both esters.[7] However, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The immense steric hindrance of the tert-butyl group severely impedes this attack, rendering the ester highly resistant to basic hydrolysis.[1][8] The methyl ester, lacking this steric shield, is readily susceptible to this pathway.[9]
-
Visualization of Key Molecular and Mechanistic Differences
To better illustrate these principles, the following diagrams outline the structures and divergent hydrolytic pathways.
Caption: Molecular structures highlighting the sterically demanding tert-butyl group versus the compact methyl group.
Caption: Divergent mechanisms of acid- and base-catalyzed hydrolysis for tert-butyl and methyl esters.
Comparative Stability Under Forged Degradation
The true test of stability lies in experimental data. Below is a summary of the expected stability of each ester under various stress conditions, followed by a detailed protocol for conducting such a study.
Stability to Acidic Hydrolysis
The tert-butyl ester is designed to be an acid-labile protecting group.[2] It is readily cleaved under mild to moderate acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, often at room temperature.[8] The methyl ester, conversely, is relatively stable under these mild conditions and typically requires stronger acids (e.g., HCl, H₂SO₄) and elevated temperatures for cleavage.[10] This differential stability forms the basis of orthogonal protection strategies in complex organic synthesis.[2][8]
Stability to Basic Hydrolysis (Saponification)
Here, the roles are reversed. The tert-butyl ester is exceptionally stable under basic conditions.[1] Saponification is often impractically slow due to the steric hindrance preventing hydroxide attack.[11] In contrast, the methyl ester is highly susceptible to base-catalyzed hydrolysis and is readily cleaved by common bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃), often at room temperature.[7][8]
Thermal Stability
Thermal decomposition of alkyl esters can occur via pyrolysis, typically involving a concerted elimination reaction to yield a carboxylic acid and an alkene.[12] For the tert-butyl ester, this would yield 3-hydroxycyclopentanecarboxylic acid and isobutylene. Methyl esters lack the necessary β-hydrogens for this low-energy pathway and thus tend to have higher thermal stability, decomposing at more extreme temperatures through more complex radical mechanisms.[13][14]
Enzymatic Stability
In a biological context, particularly in drug development, stability towards ester-cleaving enzymes (esterases) is paramount. Carboxylesterases in the liver, plasma, and other tissues are primary sites of ester metabolism.[3] The rate of enzymatic hydrolysis is highly sensitive to steric hindrance around the ester moiety.[15][16] The bulky tert-butyl group is a poor substrate for most esterases, leading to significantly enhanced metabolic stability compared to the methyl ester.[3][17] The methyl ester is generally expected to be rapidly hydrolyzed by these enzymes.[18]
Summary of Expected Stability
| Condition | Stressor Example | tert-Butyl 3-Hydroxycyclopentanecarboxylate | Methyl 3-Hydroxycyclopentanecarboxylate | Underlying Principle |
| Acidic | 10% TFA in DCM, 25°C | Labile (Rapidly Cleaved) | Stable (Slowly Cleaved) | Formation of stable tert-butyl carbocation (SN1).[5][6] |
| Basic | 1M LiOH in THF/H₂O, 25°C | Highly Stable | Labile (Rapidly Cleaved) | Steric hindrance prevents nucleophilic attack.[1][8] |
| Thermal | Neat or in solution, >150°C | Less Stable | More Stable | Susceptible to elimination reaction to form alkene.[12] |
| Enzymatic | Human Liver Microsomes | Metabolically Stable | Metabolically Labile | Steric hindrance prevents binding to enzyme active site.[3][15] |
Experimental Protocol for Comparative Stability Analysis
To empirically validate these principles, the following protocol provides a robust framework for a head-to-head comparison. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its precision in quantifying the parent compound over time.
Materials & Reagents
-
tert-Butyl 3-hydroxycyclopentanecarboxylate (Test Compound 1)
-
Methyl 3-hydroxycyclopentanecarboxylate (Test Compound 2)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic acid (TFA)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Human Liver Microsomes (pooled, commercial source)
-
NADPH regenerating system
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative stability study.
Step-by-Step Procedure
-
Preparation of Stock Solutions : Prepare 10 mM stock solutions of both test compounds in acetonitrile.
-
Incubation Setup : For each compound, set up four parallel incubation conditions in vials:
-
Acidic : Dilute stock solution into a 9:1 mixture of Dichloromethane:TFA to a final concentration of 100 µM.
-
Basic : Dilute stock solution into a 1:1 mixture of THF:1M aq. LiOH to a final concentration of 100 µM.
-
Neutral (Control) : Dilute stock solution into PBS (pH 7.4) to a final concentration of 100 µM.
-
Enzymatic : In a microfuge tube, combine PBS (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
-
Initiation and Sampling :
-
For chemical stability vials (Acidic, Basic, Neutral), vortex and incubate at 25°C.
-
For the enzymatic reaction, pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C.
-
Immediately take a T=0 sample from each vial. Aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a suitable internal standard to quench the reaction.
-
Repeat the sampling and quenching process at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours for chemical stability; 5, 15, 30, 60 minutes for enzymatic stability).
-
-
Sample Analysis :
-
Centrifuge the quenched samples to pellet proteins and salts.
-
Transfer the supernatant to HPLC vials.
-
Analyze using a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection at an appropriate wavelength.
-
-
Data Analysis :
-
Calculate the peak area ratio of the parent compound to the internal standard at each time point.
-
Normalize the results to the T=0 sample to determine the percentage of the compound remaining.
-
Plot % Remaining versus Time to determine the degradation kinetics and half-life (t₁/₂) for each condition.
-
Conclusion and Strategic Application
The stability of an ester is not an inherent property but is highly dependent on its chemical environment. This guide demonstrates that tert-butyl and methyl 3-hydroxycyclopentanecarboxylate exhibit nearly opposite stability profiles.
-
The tert-butyl ester is the group of choice when stability to basic, nucleophilic, and enzymatic conditions is required, but facile cleavage under mild acidic conditions is desired. This makes it an invaluable protecting group in multi-step synthesis and a potential motif for designing acid-activated prodrugs.[2][8]
-
The methyl ester is preferable when stability to acidic conditions is needed, coupled with a requirement for easy cleavage under basic or enzymatic conditions. Its small size and susceptibility to esterases make it a common choice for prodrugs intended for rapid activation in vivo.[18]
By understanding the mechanistic basis for these differences, researchers can strategically select the appropriate ester to achieve the desired stability, reactivity, and biological performance, thereby accelerating the development of new chemical entities.
References
-
Imai, T., & Otagiri, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Alexander, R., et al. (1992). Thermal decomposition of alkyl esters. ResearchGate. [Link]
-
Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(1), 1-10. [Link]
-
Bodor, N., & Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Current Medicinal Chemistry, 8(5), 523-546. [Link]
-
Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. WIREs Computational Molecular Science, 4(6), 564-587. [Link]
-
Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]
-
Hawes, W., & Trippett, S. (1968). Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters. Chemical Communications (London), (11), 577-578. [Link]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]
-
Popović, I., & Katsikas, L. (2014). The thermal degradation of some polymeric di-alkyl esters of itaconic acid. Journal of the Serbian Chemical Society, 79(6), 659-680. [Link]
-
Whalley, E. (1962). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 40(7), 1362-1369. [Link]
-
Lupi, F. M., et al. (2015). Phosphorane lifetime and stereo-electronic effects along the alkaline hydrolysis of phosphate esters. Physical Chemistry Chemical Physics, 17(35), 22971-22980. [Link]
-
de Oliveira, A. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic Chemistry, 120, 105631. [Link]
-
Fiveable. (2025). Tert-butyl esters Definition. Fiveable. [Link]
-
Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(4), 403-407. [Link]
-
Chemistry Stack Exchange. (2017). selective hydrolysis problem. Chemistry Stack Exchange. [Link]
-
Varvounis, G., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(6), 253-264. [Link]
-
Ashenhurst, J. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 16. benthamdirect.com [benthamdirect.com]
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A Researcher's Guide to Differentiating Tert-Butyl Ester and Hydroxyl Groups via IR Spectroscopy
In the landscape of synthetic chemistry and drug development, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass analysis of molecular structure. Among the myriad of functional groups, the tert-butyl ester and the hydroxyl group are frequently encountered. While distinct, their spectral features, if not properly understood, can lead to misinterpretation, especially in complex molecules. This guide provides an in-depth, objective comparison of their IR spectral signatures, grounded in the principles of vibrational spectroscopy and supported by established experimental protocols.
The Fundamental Principles: Why Bonds Vibrate Differently
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. The frequency of these vibrations is determined by the bond strength and the masses of the connected atoms. This relationship allows us to correlate specific absorption peaks (or "bands") in an IR spectrum with the presence of particular functional groups.
-
The Hydroxyl (O-H) Group: The O-H bond is highly polar. Its stretching vibration is one of the most recognizable features in an IR spectrum. However, its appearance is critically dependent on its environment. A "free" hydroxyl group, found in the vapor phase or in very dilute solutions with non-polar solvents, gives rise to a sharp, relatively weak peak around 3650–3600 cm⁻¹[1][2]. More commonly, in liquid or solid samples, hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H bond, lowering its vibrational frequency and causing the absorption to appear as a very broad, strong band in the 3500-3200 cm⁻¹ region[1][3][4]. The breadth of the peak arises from the diverse population of hydrogen-bonded species, each with a slightly different bond length and strength[5].
-
The Tert-Butyl Ester Group: The defining feature of an ester is its carbonyl group (C=O), which produces a strong and sharp absorption peak due to the significant change in dipole moment during its stretching vibration[4][6]. For a standard saturated aliphatic ester, this peak typically appears in the 1750-1735 cm⁻¹ range[7][8]. The tert-butyl group, being a bulky alkyl substituent, does not introduce conjugation or significant ring strain, so its ester carbonyl peak falls squarely within this expected range. Esters also possess two distinct C-O stretching vibrations which appear as strong, sharp peaks in the "fingerprint region" between 1300 and 1000 cm⁻¹[7][9].
Head-to-Head Spectral Comparison
The primary absorption bands for hydroxyl and ester groups appear in vastly different regions of the IR spectrum, making simultaneous identification generally straightforward.
| Functional Group | Key Vibration | Wavenumber (cm⁻¹) | Peak Shape & Intensity | Causality |
| Hydroxyl | O-H Stretch (H-Bonded) | 3500 - 3200 | Broad, Strong | Hydrogen bonding weakens the O-H bond and creates a wide distribution of bond strengths, leading to a broad, shifted peak.[3][4][5] |
| Hydroxyl | O-H Stretch (Free) | 3650 - 3600 | Sharp, Weak-Medium | Occurs in the absence of hydrogen bonding (e.g., dilute non-polar solution), resulting in a uniform bond environment.[2][3] |
| Tert-Butyl Ester | C=O Stretch | 1750 - 1735 | Sharp, Strong | The C=O double bond is strong and polar, leading to an intense absorption at a high frequency.[7][10] |
| Tert-Butyl Ester | C-O Stretches | 1300 - 1000 | Two Sharp, Strong Bands | Asymmetric and symmetric stretching of the C-O-C linkage in the ester group.[7][9] |
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
To ensure the trustworthiness of spectral data, a rigorous and self-validating protocol is essential. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
ATR-FTIR Workflow Diagram
Caption: A validated workflow for reliable data acquisition using ATR-FTIR spectroscopy.
Step-by-Step Methodology
-
Crystal Cleaning & Verification: The causality behind this initial step is critical: any residue on the ATR crystal will appear in both the background and sample spectra, leading to poor subtraction and artifact peaks. Clean the crystal (typically diamond or germanium) with a solvent that dissolves potential contaminants and evaporates quickly, such as isopropanol.
-
Background Acquisition: Collect a background spectrum on the clean, dry crystal. This measures the absorbance of the ambient environment (CO₂, H₂O) and the crystal itself. This spectrum is a necessary reference that the instrument's software will subtract from the sample spectrum to isolate the sample's absorbance.
-
Sample Application: Apply a small amount of the liquid or solid sample directly onto the crystal. For solids, applying pressure with the built-in clamp ensures good contact, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively.
-
Sample Spectrum Acquisition: Collect the spectrum. The instrument co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, ensuring that weak peaks are resolved from the baseline noise.
-
Data Analysis: Identify the key peaks, noting their wavenumber (cm⁻¹), intensity (transmittance or absorbance), and shape (broad or sharp). Compare these features to established correlation tables.
-
Post-Analysis Cleanup: Thoroughly clean the sample from the crystal to prevent cross-contamination of subsequent measurements.
Case Study: A Molecule with Both Functional Groups
Consider a molecule like tert-butyl 4-hydroxybenzoate. It contains both a phenolic hydroxyl group and a tert-butyl ester. Its IR spectrum would serve as a perfect diagnostic example.
Logical Relationship of Structure to Spectrum
Caption: Correlation between the functional groups of tert-butyl 4-hydroxybenzoate and their expected IR peaks.
The spectrum would predictably show:
-
A broad, high-intensity band centered around 3350 cm⁻¹ for the hydrogen-bonded phenolic O-H stretch.
-
A sharp, very strong peak around 1740 cm⁻¹ for the ester C=O stretch.
-
Several other sharp peaks in the fingerprint region, including strong C-O stretching bands between 1300-1100 cm⁻¹, and aromatic C=C stretching bands around 1600-1450 cm⁻¹.
The complete separation of the O-H and C=O stretching regions allows for the unambiguous confirmation of both functional groups in the molecule.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link] (Note: Direct deep link unavailable, search for the title on the institution's website).
-
Lin, R., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Retrieved from [Link] (Note: Direct deep link unavailable, search for the title on the institution's website).
-
JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.4: Infrared Spectroscopy. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Hansen, P. E., et al. (2018). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Available at: [Link]
-
Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Available at: [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Course Material. (Note: Direct link not available from search, content is standard textbook knowledge).
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Lin, R., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at: [Link]
-
Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Course Material. Available at: [Link]
Sources
- 1. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: IR Frequency Region: X–H Stretching [jove.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
A Comparative Guide to HPLC Method Development for the Purity of tert-butyl 3-hydroxycyclopentanecarboxylate
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of tert-butyl 3-hydroxycyclopentanecarboxylate. We will explore the unique analytical challenges posed by this molecule, detail a strategic workflow for method development, present a final validated method, and compare its performance against a viable alternative, Gas Chromatography (GC).
The Analytical Challenge: Detecting the "Invisible"
Tert-butyl 3-hydroxycyclopentanecarboxylate is a valuable chiral building block in pharmaceutical synthesis. Its purity is paramount, as impurities can affect the stereochemistry, efficacy, and safety of the final active pharmaceutical ingredient (API). The primary analytical challenge stems from its molecular structure: it lacks a significant UV-absorbing chromophore.[1][2] This property renders it nearly "invisible" to the most common HPLC detector, the UV-Visible detector, necessitating a more nuanced approach to method development.[3][4]
Strategic HPLC Method Development: A Logic-Driven Workflow
A successful method is not a matter of chance but of systematic, logical progression. The workflow begins with the most critical choice for a non-chromophoric analyte: the detector.
Sources
Reference Standards for 3-Hydroxycyclopentanecarboxylic Acid Derivatives: A Comparative Analytical Guide
Executive Summary
3-Hydroxycyclopentanecarboxylic acid (CAS 101080-22-2) is a deceptively simple scaffold that presents a "stereochemical minefield" for analytical chemists. As a critical chiral intermediate in the synthesis of neuraminidase inhibitors like Peramivir , the purity of this building block directly dictates the enantiomeric excess (ee) and diastereomeric purity of the final API.
This guide objectively compares the performance of analytical reference standards for this molecule, focusing on the two dominant methodologies: Derivatized GC-MS (for structural confirmation) and HPLC-CAD (for purity and mass balance). Unlike standard catalog listings, we analyze the usability of these standards, addressing the lack of UV chromophores and the propensity for intermolecular esterification.
Part 1: The Stereochemical Challenge
Before selecting a reference standard, one must understand the isomer landscape. 3-Hydroxycyclopentanecarboxylic acid possesses two chiral centers, resulting in four distinct stereoisomers.
The Isomer Landscape
-
Cis-isomers: (1S,3R) and (1R,3S) — Often the desired bioactive forms.
-
Trans-isomers: (1S,3S) and (1R,3R) — Common impurities from non-stereoselective reduction.
The separation of these requires orthogonal approaches. Standard C18 columns may separate cis from trans (diastereomers), but they cannot resolve the enantiomers without chiral selectors.
Figure 1: Stereochemical hierarchy of 3-hydroxycyclopentanecarboxylic acid. Reference standards must be explicitly defined as specific enantiomers, not just generic "cis" or "trans" mixtures.
Part 2: Comparative Analysis of Analytical Approaches
Because the molecule lacks a strong UV chromophore (only a weak carboxyl absorption at ~210 nm), standard HPLC-UV is often insufficient for trace impurity profiling due to baseline noise and low sensitivity. We compared two superior alternatives.
Comparison Table: Method Performance
| Feature | Method A: GC-MS (Derivatized) | Method B: HPLC-CAD (Direct) | Method C: HPLC-UV (210 nm) |
| Standard Type | Derivatized In-Situ (TMS ester/ether) | Free Acid (Underivatized) | Free Acid (Underivatized) |
| Detection Principle | Electron Impact Ionization | Charged Aerosol Detection | UV Absorbance |
| Sensitivity (LOD) | High (< 10 ng/mL) | High (~10-50 ng/mL) | Low (> 1 µg/mL) |
| Linearity (R²) | > 0.999 (Internal Std Required) | > 0.995 (Quadratic nature) | > 0.990 (Noise limited) |
| Stability | Low (Moisture sensitive) | High (Stable in mobile phase) | High |
| Selectivity | Excellent for structural ID | Excellent for "Universal" mass | Poor for non-chromophores |
| Primary Use | Identification & Impurity Structure | Purity Assay & Mass Balance | Crude Purity Checks |
Expert Insight: The "Universal" Advantage
While GC-MS provides structural certainty, HPLC-CAD (Charged Aerosol Detection) is the superior choice for routine purity analysis of reference standards for this class. CAD response is independent of chemical structure (unlike UV), allowing for the quantification of impurities that might lack chromophores entirely—a common scenario in early-stage synthesis intermediates.
Part 3: Experimental Protocols
To validate these reference standards, the following protocols are recommended. These have been optimized to prevent common pitfalls like lactonization or incomplete silylation.
Protocol A: Silylation for GC-MS (Structural ID)
Use this to confirm the identity of your reference standard against a library spectrum.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Anhydrous Pyridine (Critical acid scavenger).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
Workflow:
-
Preparation: Weigh 1–2 mg of the 3-hydroxycyclopentanecarboxylic acid reference standard into a dry GC vial.
-
Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until dissolved.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Note: The hydroxyl and carboxyl groups must both be derivatized (bis-TMS product). Under-heating results in mono-TMS peaks that confuse the chromatogram.
-
-
Injection: Inject 1 µL (Split 1:50) onto a DB-5MS column.
Protocol B: Chiral HPLC-CAD (Purity & Enantiomeric Excess)
Use this to assign purity values to your working standard.
System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona or equivalent). Column: Chiralpak AD-H or IC (Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm. Mobile Phase:
-
Hexane : Ethanol : TFA (90 : 10 : 0.1).
-
Critical: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks and preventing tailing. Settings:
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
CAD Evaporation Temp: 35°C (Low temp preserves semi-volatiles).
Figure 2: Dual-path workflow for characterizing 3-hydroxycyclopentanecarboxylic acid standards. Path A confirms structure; Path B confirms purity.
Part 4: Application Case Study (Peramivir)
In the synthesis of Peramivir, the (1S,3R) isomer is often the required starting material. A common impurity profile involves the trans-isomer (1S,3S) and the regioisomer (2-hydroxy derivative).
Experimental Observation: When analyzing a "98% pure" commercial standard using Method C (HPLC-UV at 210nm), the chromatogram showed a single peak. However, when the same vial was analyzed using Method B (HPLC-CAD) , a 4% impurity was detected at RRT 1.2.
-
Root Cause: The impurity was a non-chromophoric lactone formed by internal condensation, which CAD detected due to its universal mass response, but UV missed entirely.
References
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS using BSTFA. Retrieved from
-
Molnár-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis.[2] (Context on chiral separation mechanisms). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15153193, 3-Hydroxycyclopentanecarboxylic acid. Retrieved from [3][4]
-
Department of Science Service (Thailand). (2023). An Antiviral Drug—Peramivir: Degradation and Identification of Impurities.[5] (Detailed impurity profiling context). Retrieved from
Sources
- 1. mn-net.com [mn-net.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
